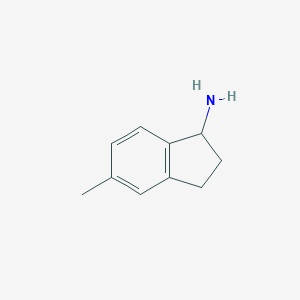

5-Methyl-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCQIJHZALEOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595275 | |

| Record name | 5-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168902-79-2 | |

| Record name | 2,3-Dihydro-5-methyl-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168902-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-Methyl-2,3-dihydro-1H-inden-1-amine, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. A robust and scalable synthesis of this amine is therefore of significant interest to the pharmaceutical and chemical research communities. The primary synthetic approach involves a two-step sequence: the formation of the key intermediate, 5-Methyl-1-indanone, followed by its conversion to the target amine.

Synthesis of the Key Intermediate: 5-Methyl-1-indanone

The most common and well-established method for the synthesis of 5-Methyl-1-indanone is the intramolecular Friedel-Crafts acylation. This reaction typically proceeds from a substituted benzene derivative.

Friedel-Crafts Acylation of Toluene

A prevalent method for synthesizing 5-Methyl-1-indanone involves the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Friedel-Crafts acylation of toluene to yield 5-Methyl-1-indanone.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 5-methyl-2,3-dihydro-1-indanone is outlined below.

To a 1-liter three-neck flask, add toluene (100g, 1.08 mol), aluminum trichloride (405g, 3.05 mol), and NaCl (70g, 1.2 mol). While stirring, slowly add 3-chloropropionyl chloride (140g, 1.1 mol) at a temperature of 5-15 °C. After the addition, continue stirring for 120 minutes at a temperature of 170-180 °C. Cool the reaction mixture to 75-85 °C and pour it into 1 kg of an ice-water hydrochloric acid mixture. The crude product is obtained by suction filtration and can be further purified by recrystallization to yield the final product.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 72% | [1] |

| Purity | >98% | [1] |

| Melting Point | 73-74 °C | [1] |

Conversion of 5-Methyl-1-indanone to this compound

The transformation of the ketone intermediate to the target primary amine is most commonly achieved through reductive amination. Several methods are available for this conversion.

Reductive Amination

Reductive amination is a versatile method that converts a carbonyl group to an amine via an intermediate imine.[2] This can be performed as a one-pot reaction or in a stepwise manner. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the ketone starting material.[3][4] Catalytic hydrogenation over metal catalysts like Raney Nickel or Palladium on carbon is also a viable approach.

Reaction Scheme:

Caption: Reductive amination of 5-Methyl-1-indanone to the target amine.

Experimental Protocol (General Procedure using Sodium Cyanoborohydride):

This protocol is based on general procedures for the reductive amination of ketones.

In a suitable reaction vessel, dissolve 5-Methyl-1-indanone in a solvent such as methanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically carried out at a pH of around 6-7. Add sodium cyanoborohydride portion-wise while monitoring the reaction progress by a suitable analytical method like TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard work-up and purification techniques, such as extraction and chromatography. It is important to note that sodium cyanoborohydride is highly toxic.[5]

Alternative Reductive Amination Methods:

-

Catalytic Hydrogenation: The ketone can be subjected to catalytic hydrogenation in the presence of ammonia. A common catalyst for this is Raney Nickel, often requiring elevated temperature and pressure.

-

Leuckart Reaction: This method involves heating the ketone with ammonium formate or formamide.[2] The reaction typically requires high temperatures (120-185 °C).[2] The initial product is the N-formyl derivative, which is then hydrolyzed to yield the primary amine.

Synthesis via Oxime Formation and Reduction

An alternative two-step approach involves the formation of an oxime from the ketone, followed by its reduction to the amine.

Reaction Scheme:

Caption: Synthesis of the target amine via an oxime intermediate.

Experimental Protocol (General Procedure):

Step 1: Oxime Formation 5-Methyl-1-indanone is reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like pyridine or sodium hydroxide, to form 5-Methyl-1-indanone oxime.

Step 2: Oxime Reduction The isolated oxime is then reduced to the corresponding primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Palladium or Platinum catalyst) or with reducing agents like sodium in alcohol. A patent describes a similar reduction of 1-indanone oxime using an alumino nickel catalyst in an alkaline solution.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-Methyl-1-indanone.

| Starting Materials | Reaction | Product | Yield | Purity | Melting Point (°C) | Reference |

| Toluene, 3-Chloropropionyl chloride | Friedel-Crafts Acylation | 5-Methyl-1-indanone | 72% | >98% | 73-74 | [1] |

Quantitative data for the conversion of 5-Methyl-1-indanone to the final amine product is highly dependent on the chosen reductive amination method and specific reaction conditions.

Conclusion

The synthesis of this compound is a well-defined process, primarily proceeding through the key intermediate 5-Methyl-1-indanone. The Friedel-Crafts acylation of toluene provides an efficient route to this intermediate. Subsequent conversion to the target amine can be accomplished through several reductive amination strategies, offering flexibility in terms of reagents and reaction conditions. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this important molecule for applications in drug discovery and development. Further optimization of the reductive amination step for 5-Methyl-1-indanone is recommended to establish a high-yielding and scalable process.

References

- 1. A prebiotic Krebs cycle analog generates amino acids with H2 and NH3 over nickel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 5. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

Physicochemical Properties of 5-Methyl-1-Aminoindan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-aminoindan is a substituted aminoindan derivative. The aminoindan chemical scaffold is of significant interest in medicinal chemistry due to its structural analogy to amphetamines and its role as a monoamine oxidase (MAO) inhibitor and monoamine transporter substrate. This guide provides a detailed overview of the core physicochemical properties of 5-methyl-1-aminoindan, outlines standard experimental protocols for their determination, and presents logical workflows and potential biological mechanisms. Due to the limited availability of direct experimental data for 5-methyl-1-aminoindan, this guide incorporates predicted values and data from structurally related compounds to provide a comprehensive profile.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for 5-methyl-1-aminoindan is summarized below.

| Property | Value (5-Methyl-1-Aminoindan) | Value (Related Compounds) | Method |

| Molecular Formula | C₁₀H₁₃N | C₉H₁₁N (1-Aminoindan) | - |

| Molecular Weight | 147.22 g/mol | 133.19 g/mol (1-Aminoindan) | - |

| Melting Point | Predicted: 10-15 °C | 15 °C (1-Aminoindan)[1][2]; 34-36 °C (5-Aminoindan)[3][4] | Experimental |

| Boiling Point | Predicted: 105-107 °C at 8 mmHg | 96-97 °C at 8 mmHg (1-Aminoindan)[1][2] | Experimental |

| Water Solubility | Predicted: Low | Insoluble (1-Aminoindan)[1]; Slightly Soluble (5-Aminoindan)[3] | Experimental |

| pKa (Basic) | Predicted: 9.35 ± 0.20 | 9.21 at 22°C (1-Aminoindan)[1]; 9.44 (Predicted, (R)-1-Aminoindan)[2]; 5.17 (Predicted, 5-Aminoindan)[3] | Predicted |

| logP (Octanol-Water) | Predicted: 2.15 | 1.758 (Calculated, 5-Aminoindan)[5] | Predicted |

Note: Predicted values are generated based on computational models and should be confirmed by experimental data. Data for related compounds are provided for comparative purposes.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the key physicochemical properties listed above.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Boiling Point Determination

The boiling point at reduced pressure is determined using vacuum distillation.

-

Apparatus Setup: The liquid sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source with a manometer.

-

Heating: The flask is heated gently in a heating mantle.

-

Pressure Control: The system pressure is lowered to the desired level (e.g., 8 mmHg) and maintained.

-

Observation: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining thermodynamic solubility.

-

Sample Preparation: An excess amount of the compound is added to a known volume of water (or a buffered aqueous solution) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the ionization constant of a compound.

-

Solution Preparation: A precise amount of the aminoindan is dissolved in a suitable solvent, often a water-methanol mixture to ensure solubility. The solution is then slightly acidified.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.

logP Determination (HPLC Method)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP).

-

Column and Mobile Phase: An RP-HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.

-

Sample Analysis: 5-Methyl-1-aminoindan is injected under the same chromatographic conditions.

-

Calculation: The retention time of the sample is measured, and its logP value is determined by interpolation from the calibration curve.

Synthesis and Biological Activity

Synthetic Workflow

A common and efficient method for the synthesis of 1-aminoindans is the reductive amination of the corresponding 1-indanone. The workflow for synthesizing 5-methyl-1-aminoindan from its precursor, 5-methyl-1-indanone, is outlined below.

References

- 1. 1-Aminoindan | 34698-41-4 [chemicalbook.com]

- 2. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]

- 3. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-Aminoindan (CAS 24425-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Methyl-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of 5-Methyl-2,3-dihydro-1H-inden-1-amine, a substituted aminoindane. Aminoindanes are a class of compounds with significant interest in medicinal chemistry and pharmacology due to their psychoactive properties and potential therapeutic applications, including as anti-Parkinsonian agents.[1][2] A thorough understanding of their mass spectrometric behavior is crucial for their identification, characterization, and quantification in various matrices.

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, this guide will present a theoretical analysis based on established principles of amine fragmentation and the known mass spectrometric behavior of the indane core structure.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to be dominated by fragmentation patterns characteristic of aliphatic amines, specifically α-cleavage.[3][4] The molecular ion (M+) is expected to be observed, and its odd molecular weight (147.23 g/mol ) is consistent with the nitrogen rule for a compound containing a single nitrogen atom.

The primary fragmentation is anticipated to be the cleavage of the C1-C2 bond, which is alpha to the amine group, leading to the loss of a C2H4 radical and the formation of a stable iminium cation. Subsequent fragmentation of the indane ring structure is also expected. The mass spectrum of the related compound without the amino group, 5-methylindan, shows a prominent molecular ion and fragmentation involving the loss of a methyl group.[5][6]

Predicted Fragmentation Pathway Diagram

Caption: Predicted fragmentation pathway of this compound.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 147 | [C10H13N]+• | Molecular Ion |

| 132 | [C9H10N]+ | Loss of a methyl radical from the molecular ion |

| 119 | [C8H9N]+ | α-cleavage with loss of ethene |

| 104 | [C7H6N]+ | Loss of a methyl radical from the m/z 119 fragment |

| 91 | [C7H7]+ | Tropylium ion from rearrangement of the indane ring |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are adapted from established methods for the analysis of aminoindanes and related small molecules.[7]

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Prepare a series of working standards by serial dilution of the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For analysis of the free base, inject the methanolic solution directly. For improved chromatography, derivatization with an agent like N-Methyl-bis(trifluoroacetamide) (MBTFA) can be performed to increase volatility and reduce peak tailing.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Split Ratio: 20:1.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation:

-

Prepare stock and working standard solutions as described for GC-MS, using a mobile phase-compatible solvent such as a 50:50 (v/v) mixture of acetonitrile and water.

-

-

LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: 5% to 95% B.

-

5-7 min: 95% B.

-

7-7.1 min: 95% to 5% B.

-

7.1-9 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 135 V.

-

Potential Signaling Pathways and Biological Activity

Aminoindanes are recognized for their interaction with monoamine neurotransmitter systems.[1][2] They can act as releasing agents and/or reuptake inhibitors of serotonin, dopamine, and norepinephrine. This activity is central to their psychoactive and potential therapeutic effects. The diagram below illustrates a generalized mechanism of action for an aminoindane at a monoaminergic synapse.

Generalized Signaling Pathway for Aminoindanes

Caption: Generalized signaling at a monoaminergic synapse influenced by an aminoindane.

Experimental and Analytical Workflow

The successful analysis of this compound requires a systematic workflow, from initial sample handling to final data interpretation.

Analytical Workflow Diagram

Caption: A typical experimental workflow for the mass spectrometric analysis of a small molecule.

References

- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H-Indene, 2,3-dihydro-5-methyl- [webbook.nist.gov]

- 6. 1H-Indene, 2,3-dihydro-5-methyl- [webbook.nist.gov]

- 7. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest [proquest.com]

In-Depth Technical Guide to the Biological Activity of Substituted Aminoindan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of substituted aminoindan derivatives. The core of this class of compounds, the aminoindan scaffold, has proven to be a versatile template for the development of therapeutic agents targeting a range of biological systems. This document collates quantitative pharmacological data, detailed experimental methodologies, and visual representations of signaling pathways and structure-activity relationships to serve as a valuable resource for ongoing research and drug discovery efforts.

Interaction with Monoamine Transporters

Substituted aminoindan derivatives are well-known modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Their activity at these transporters underlies many of their psychoactive and therapeutic effects.

Quantitative Data: Monoamine Transporter Affinity and Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various substituted aminoindan derivatives for monoamine transporters. These values are critical for understanding the selectivity and potential pharmacological profile of these compounds.

| Compound | Transporter | Kᵢ (nM) | EC₅₀ (nM) for Release | Reference |

| 2-Aminoindan (2-AI) | DAT | >10,000 | 439 | [1][2] |

| NET | >10,000 | 86 | [1][2] | |

| SERT | >10,000 | >10,000 | [1][2] | |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | DAT | >10,000 | 2,750 | [1][2] |

| NET | >10,000 | 860 | [1][2] | |

| SERT | >10,000 | 130 | [1][2] | |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | DAT | >10,000 | 2,128 | [1][2] |

| NET | >10,000 | 208 | [1][2] | |

| SERT | 4,822 | 224 | [1][2] | |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | DAT | >10,000 | 1,740 | [1][2] |

| NET | >10,000 | 1,780 | [1][2] | |

| SERT | >10,000 | 17 | [1][2] |

Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of a compound to a specific monoamine transporter.[3][4]

-

Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., from HEK293 cells stably expressing hDAT, hNET, or hSERT) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis, and the Ki value is calculated using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit the reuptake of a monoamine neurotransmitter into cells expressing the corresponding transporter.[5][6][7]

-

Cell Culture: Plate cells stably expressing the monoamine transporter of interest (e.g., HEK293-hDAT, -hNET, or -hSERT) in a 96-well plate and allow them to adhere.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Uptake Initiation: Initiate uptake by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Determine the IC50 value for uptake inhibition by non-linear regression analysis.

Signaling Pathway

The primary mechanism of action of these aminoindan derivatives at monoamine transporters is the inhibition of reuptake or the induction of substrate release (efflux). By blocking the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, these compounds increase the concentration and duration of action of these neurotransmitters at their postsynaptic receptors. This leads to the modulation of various downstream signaling pathways.

Caption: Modulation of monoaminergic signaling by aminoindan derivatives.

Inhibition of Monoamine Oxidase (MAO)

Certain substituted aminoindan derivatives, most notably rasagiline and its analogs, are potent inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. This inhibition prevents the degradation of monoamine neurotransmitters, leading to increased synaptic levels and therapeutic effects in neurodegenerative disorders like Parkinson's disease.

Quantitative Data: MAO Inhibition

The following table presents the inhibitory potencies (IC50) of selected aminoindan derivatives against MAO-A and MAO-B.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) | Reference |

| Rasagiline | 4.2 | 0.0044 | 955 | [8] |

| Selegiline | 1.6 | 0.0042 | 381 | [8] |

| Clorgiline | 0.00073 | 10.6 | 0.000069 | [8] |

Experimental Protocol: In Vitro MAO Inhibition Assay

This fluorometric assay is commonly used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[9][10]

-

Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine or tyramine, is prepared in a buffer.

-

Assay Setup: In a 96-well plate, the enzyme is pre-incubated with varying concentrations of the test compound.

-

Reaction Initiation: The reaction is initiated by adding the substrate. The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H₂O₂).

-

Detection: A detection reagent containing horseradish peroxidase and a fluorogenic probe (e.g., Amplex Red) is added. The H₂O₂ produced reacts with the probe in the presence of horseradish peroxidase to generate a fluorescent product (resorufin).

-

Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway

By inhibiting MAO-B, aminoindan derivatives prevent the breakdown of dopamine in the brain. This leads to an increase in dopamine levels in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.

Caption: Mechanism of action of MAO-B inhibiting aminoindan derivatives.

Antibacterial Activity

Recent studies have explored the potential of substituted aminoindan derivatives as antibacterial agents, showing activity against various pathogenic bacteria.

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of several aminoindan derivatives against selected bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 8 | Acinetobacter baumannii | 3.9025–15.625 | [11][12] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.9025–15.625 | [11][12] | |

| Compound 9 | Acinetobacter baumannii | 3.9025–15.625 | [11][12] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.9025–15.625 | [11][12] |

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14][15]

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

-

Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Anticancer Activity

The anticancer potential of substituted aminoindan derivatives is an emerging area of research, with some compounds demonstrating cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity

Due to the proprietary nature of early-stage drug discovery, publicly available quantitative data on the anticancer activity of a wide range of substituted aminoindan derivatives is limited. Further research is needed to populate a comprehensive table.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationships (SAR)

The biological activity of substituted aminoindan derivatives is highly dependent on the nature and position of substituents on the indan ring system.

Monoamine Transporter Interactions

-

Unsubstituted 2-Aminoindan: Tends to be a selective substrate for NET and DAT.[1][2]

-

Ring Substitution: The addition of substituents to the aromatic ring generally increases potency at SERT while reducing potency at DAT and NET.[1][2] For example, methoxy and methylenedioxy substitutions enhance SERT activity.[1][2]

MAO-B Inhibition

The SAR of rasagiline analogs has been extensively studied:

-

Propargylamine Moiety: The N-propargyl group is crucial for the irreversible inhibition of MAO-B.[16]

-

Substituents on the Indan Ring: The position and size of substituents on the aminoindan ring influence binding affinity and selectivity.[16][17] For instance, a hydroxyl group at the C4 or C6 position can lead to inhibition of both MAO-A and MAO-B, while bulkier substituents are better tolerated at the C4 position.[17]

Caption: Key structure-activity relationships of substituted aminoindans.

References

- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. 2.7. Monoamine Transporter Assays [bio-protocol.org]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. youtube.com [youtube.com]

- 16. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

5-Methyl-2,3-dihydro-1H-inden-1-amine: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2,3-dihydro-1H-inden-1-amine is a crucial synthetic intermediate in the development of various pharmaceutical compounds. Its rigid, bicyclic structure makes it a valuable scaffold in medicinal chemistry, notably in the synthesis of neurologically active agents. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a focus on its role in the preparation of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and drug development.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of an amine group at the 1-position of the indane ring system, as seen in this compound, provides a key point for further molecular elaboration. This primary amine functionality allows for the straightforward formation of amides, sulfonamides, and secondary or tertiary amines, enabling the exploration of a broad chemical space for drug discovery. A significant application of this intermediate is in the synthesis of rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The 5-methyl substitution on the aromatic ring can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic profiles compared to its unsubstituted analog.

Chemical and Physical Properties

This compound is typically handled as its hydrochloride salt, which exhibits greater stability and ease of handling compared to the free base. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | - |

| Molecular Weight | 147.22 g/mol | - |

| Boiling Point (Predicted) | 244.7 ± 19.0 °C | [2] |

| Density (Predicted) | 1.034 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.51 ± 0.20 | [2] |

| Storage Temperature | 2-8 °C (under inert gas) | [2] |

Synthesis of this compound

The primary synthetic routes to this compound start from the corresponding ketone, 5-methyl-1-indanone. Two common methods are the reduction of the oxime and direct reductive amination.

Synthesis via Oxime Reduction

This two-step method involves the initial formation of 5-methyl-1-indanone oxime, followed by its reduction to the desired primary amine.

Step 1: Oximation of 5-Methyl-1-indanone

The reaction of 5-methyl-1-indanone with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime.

Step 2: Reduction of 5-Methyl-1-indanone Oxime

The oxime is then reduced to the primary amine. A common method for this transformation is the use of a reducing agent such as an aluminum-nickel alloy in an alkaline solution, as described for the synthesis of the closely related 2,3-dihydro-1H-inden-1-amine.[3]

Experimental Protocol (Adapted from a similar synthesis[3])

-

Materials: 5-methyl-1-indanone oxime, aluminum-nickel alloy (Raney nickel), sodium hydroxide, ethanol, water.

-

Procedure:

-

In a reaction vessel, dissolve 5-methyl-1-indanone oxime in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide to make the solution alkaline.

-

Gradually add the aluminum-nickel alloy to the reaction mixture with stirring. The reaction is exothermic and may require cooling.

-

After the addition is complete, continue stirring at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove the catalyst.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

-

Note: This is an adapted protocol. Specific quantities, reaction times, and temperatures should be optimized for the 5-methyl analog.

Synthesis via Reductive Amination

Direct reductive amination offers a more streamlined one-pot approach to synthesize the target amine from 5-methyl-1-indanone. This method involves the reaction of the ketone with an ammonia source in the presence of a reducing agent.

Experimental Protocol (General Procedure)

-

Materials: 5-methyl-1-indanone, ammonia source (e.g., ammonium acetate, ammonia in methanol), reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation), methanol or ethanol.

-

Procedure:

-

Dissolve 5-methyl-1-indanone in methanol or ethanol.

-

Add the ammonia source to the solution.

-

Add the reducing agent portion-wise while monitoring the temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product as described in section 3.1.

-

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Caption: Synthesis of this compound via oxime formation and reduction.

Caption: One-pot synthesis of this compound via reductive amination.

Applications as a Synthetic Intermediate

The primary amine functionality of this compound makes it a versatile building block for the synthesis of more complex molecules. A notable example is its use in the preparation of N-substituted derivatives with potential therapeutic applications.

Synthesis of Rasagiline Analogs

Rasagiline, an N-propargyl-1-aminoindan, is a key therapeutic for Parkinson's disease. The 5-methyl analog of this amine can be used to synthesize rasagiline derivatives, which may exhibit altered pharmacological profiles.[1]

Experimental Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic protons: Signals in the aromatic region (δ 7.0-7.3 ppm), showing a characteristic substitution pattern for a 1,2,4-trisubstituted benzene ring.

-

Benzylic proton (C1-H): A multiplet around δ 4.0-4.5 ppm, coupled to the adjacent methylene protons.

-

Methylene protons (C2-H₂ and C3-H₂): Complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

-

Methyl protons (C5-CH₃): A singlet around δ 2.3 ppm.

-

Amine protons (NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.

¹³C NMR:

-

Aromatic carbons: Six signals in the aromatic region (δ 120-150 ppm).

-

Benzylic carbon (C1): A signal around δ 55-65 ppm.

-

Methylene carbons (C2 and C3): Signals in the aliphatic region (δ 25-40 ppm).

-

Methyl carbon (C5-CH₃): A signal around δ 20-25 ppm.

IR Spectroscopy:

-

N-H stretch: Two characteristic peaks for a primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

N-H bend (scissoring): A band around 1590-1650 cm⁻¹.

-

C-N stretch: A band in the region of 1000-1250 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (147.22 m/z).

-

Major Fragmentation: Loss of the amine group (M-16) and fragmentation of the indane ring.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its preparation from readily available starting materials via established synthetic methodologies, such as oxime reduction or reductive amination, makes it an accessible building block for medicinal chemists. The presence of the primary amine on the rigid indane scaffold provides a handle for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The detailed information provided in this guide is intended to support researchers in the effective utilization of this important synthetic intermediate.

References

An In-Depth Technical Guide to the Enantiomers of 5-Methyl-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 5-Methyl-2,3-dihydro-1H-inden-1-amine, a chiral compound with potential applications in medicinal chemistry and drug development. This document details the synthesis of the racemic mixture and the subsequent resolution into its constituent (R) and (S) enantiomers. Experimental protocols for key synthetic and analytical procedures are provided, along with a summary of the limited publicly available pharmacological data. The guide is intended to be a valuable resource for researchers and scientists working on the development of novel therapeutics targeting the central nervous system.

Introduction

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The separation and individual characterization of enantiomers are therefore critical steps in the drug discovery and development process. This compound possesses a chiral center at the C1 position of the indane ring system, giving rise to two enantiomers: (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine and (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine. Understanding the synthesis, separation, and biological activity of each enantiomer is crucial for elucidating their therapeutic potential.

Synthesis and Chiral Resolution

The preparation of the enantiomers of this compound involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound

The synthesis of the racemic amine is typically achieved through a two-step sequence starting from 5-methyl-1-indanone.

Step 1: Synthesis of 5-Methyl-1-indanone

5-Methyl-1-indanone serves as the key precursor for the synthesis of the target amine. A common and effective method for its preparation is the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid.[1][2][3]

Experimental Protocol: Synthesis of 5-Methyl-1-indanone

A detailed protocol for the synthesis of 5-methyl-1-indanone can be adapted from general procedures for Friedel-Crafts acylation of arylpropionic acids.[2]

Step 2: Reductive Amination of 5-Methyl-1-indanone

The racemic this compound is synthesized from 5-methyl-1-indanone via reductive amination.[4] This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of 5-Methyl-1-indanone

A general procedure for reductive amination can be adapted for this specific transformation.[5]

Chiral Resolution of Racemic this compound

The separation of the racemic amine into its individual enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent, such as tartaric acid.[6][7]

Experimental Protocol: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

This protocol outlines the resolution of racemic this compound to isolate one of its enantiomers. A similar process using D-(-)-tartaric acid can be employed to isolate the other enantiomer.[6][8]

Table 1: Materials for Chiral Resolution

| Reagent | Purpose |

| Racemic this compound | Substrate |

| L-(+)-Tartaric Acid | Chiral Resolving Agent |

| Methanol | Solvent |

| 10% Sodium Hydroxide Solution | Base for liberation of free amine |

| Diethyl Ether | Extraction Solvent |

| Anhydrous Magnesium Sulfate | Drying Agent |

Workflow for Chiral Resolution

References

- 1. Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8 [evitachem.com]

- 2. 5-Methyl-1-indanone | 4593-38-8 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

Stability and Storage of 5-Methyl-1-Aminoindan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for ensuring the stability and proper storage of 5-methyl-1-aminoindan. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from general guidelines for aminoindanes and established protocols for stability testing of pharmaceutical substances. The recommendations herein are intended to provide a robust framework for handling and storing 5-methyl-1-aminoindan to maintain its integrity for research and development purposes.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of 5-methyl-1-aminoindan. The following conditions are recommended based on the general properties of aminoindanes and related compounds.

Table 1: Recommended Storage Conditions for 5-Methyl-1-Aminoindan

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | Refrigerated (2-8 °C) | To minimize the rate of potential chemical degradation. For long-term storage, consider freezing (-20 °C or below). |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation, which can be a degradation pathway for amino compounds. |

| Light | Protected from light (stored in amber vials or in the dark) | To prevent photolytic degradation. |

| Container | Tightly sealed, inert container (e.g., amber glass vial with a PTFE-lined cap) | To prevent exposure to moisture and air, and to avoid interaction with the container material. |

| Moisture | Keep in a dry place. Use of desiccants is advisable. | To prevent hydrolysis. |

Potential Degradation Pathways

While specific degradation products of 5-methyl-1-aminoindan have not been extensively documented, analogous compounds are susceptible to several degradation pathways. Understanding these potential pathways is crucial for designing appropriate stability studies and analytical methods.

-

Oxidation: The amino group in 5-methyl-1-aminoindan is a primary site for oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions. This can lead to the formation of various oxidation products, potentially altering the compound's purity and activity.

-

Hydrolysis: Although generally stable, under certain pH and temperature conditions, the amino group or other parts of the molecule could be susceptible to hydrolysis.

-

Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.

-

Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.

The following diagram illustrates the relationship between environmental factors and the potential degradation of 5-methyl-1-aminoindan.

Caption: Factors Influencing the Stability of 5-Methyl-1-Aminoindan

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 5-methyl-1-aminoindan, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are a key component of pharmaceutical development and are essential for establishing the stability of a drug molecule.[1][2][3] These studies help in understanding the degradation pathways and the intrinsic stability of the molecule.[3]

Table 2: Protocol for Forced Degradation Studies of 5-Methyl-1-Aminoindan

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Dissolve 5-methyl-1-aminoindan in 0.1 M HCl and heat at 60 °C for 24 hours. | To assess stability in acidic conditions. |

| Base Hydrolysis | Dissolve 5-methyl-1-aminoindan in 0.1 M NaOH and heat at 60 °C for 24 hours. | To assess stability in alkaline conditions. |

| Oxidative Degradation | Dissolve 5-methyl-1-aminoindan in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Expose solid 5-methyl-1-aminoindan to dry heat at 80 °C for 48 hours. | To determine the effect of high temperature on the solid state. |

| Photostability | Expose a solution of 5-methyl-1-aminoindan (in a suitable solvent like methanol) and the solid compound to UV (254 nm) and fluorescent light for a specified duration (e.g., as per ICH Q1B guidelines). | To assess sensitivity to light. |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to separate and quantify the intact 5-methyl-1-aminoindan from its potential degradation products.[4][5] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[5][6]

Table 3: General Protocol for Development of a Stability-Indicating HPLC Method

| Step | Description | Details |

| 1. Column Selection | Choose a suitable reversed-phase HPLC column. | A C18 column is often a good starting point. |

| 2. Mobile Phase Optimization | Develop a mobile phase that provides good separation between the parent compound and degradation products. | A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized. |

| 3. Detection Wavelength | Select a UV wavelength where 5-methyl-1-aminoindan and its potential degradation products have good absorbance. | A photodiode array (PDA) detector can be used to scan a range of wavelengths. |

| 4. Method Validation | Validate the developed method according to ICH guidelines. | Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. |

| 5. Analysis of Stressed Samples | Analyze the samples from the forced degradation studies using the validated method. | This will confirm the method's ability to separate and quantify the parent compound in the presence of its degradants. |

The following workflow diagram illustrates the process of conducting stability studies for 5-methyl-1-aminoindan.

Caption: Experimental Workflow for Stability Assessment

Conclusion

References

- 1. acdlabs.com [acdlabs.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]

A Technical Guide to the Solubility of 5-Methyl-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-2,3-dihydro-1H-inden-1-amine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining the solubility of this compound in various solvents. The presented methodologies are based on established principles for amine-containing organic compounds.

Physicochemical Properties

This compound is an aromatic amine. The presence of the basic amine group dictates its solubility behavior, particularly in aqueous solutions of varying pH. As a weak base, its solubility is expected to increase significantly in acidic conditions due to the formation of the corresponding water-soluble ammonium salt. In organic solvents, its solubility will be governed by the principle of "like dissolves like," with higher solubility anticipated in polar organic solvents. The hydrochloride salt form of this compound is also available and is expected to exhibit greater aqueous solubility than the free base.

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not extensively reported in scientific literature. Researchers are encouraged to determine this data empirically using the protocols outlined below. The following table is provided as a template to record experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Water (pH 7) | ||||

| 0.1 M HCl | ||||

| 0.1 M NaOH | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Method 1: Isothermal Saturation Method

This method involves creating a saturated solution of the compound at a specific temperature and then determining the concentration of the solute in that solution.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

Method 2: Turbidimetric Solubility Assay

This is a high-throughput method for estimating the kinetic solubility of a compound.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

-

96-well microplate

-

Plate reader capable of measuring turbidity (e.g., at 620 nm)

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.

Caption: Workflow for Isothermal Solubility Determination.

Methodological & Application

Application Note: Quantification of 5-Methyl-2,3-dihydro-1H-inden-1-amine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 5-Methyl-2,3-dihydro-1H-inden-1-amine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was developed and validated based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5]

Introduction

This compound is a primary amine belonging to the aminoindane class of compounds. Accurate and reliable quantification of this and similar molecules in biological matrices is crucial for pharmacokinetic studies in drug development. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[6] This method provides a detailed protocol for the extraction and quantification of this compound in human plasma, suitable for supporting preclinical and clinical research.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d3 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was used for the extraction of the analyte and internal standard from human plasma.

-

Allow all samples and standards to thaw to room temperature.

-

To 50 µL of plasma sample, add 10 µL of internal standard working solution (100 ng/mL in 50% methanol).

-

Vortex for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

-

System: UHPLC system

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Gradient:

Time (min) %B 0.0 5 0.5 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 148.2 | 131.2 | 100 | 25 |

| This compound-d3 (IS) | 151.2 | 134.2 | 100 | 25 |

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, and stability in accordance with regulatory guidelines.[1][2][3][4][5]

Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.

Table 2: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Model | Weighting | Mean r² |

| This compound | 0.5 - 500 | Linear | 1/x² | 0.998 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Table 3: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 0.5 | 8.2 | -3.5 | 9.8 | -2.1 |

| Low QC | 1.5 | 6.5 | 2.1 | 7.5 | 3.2 |

| Mid QC | 75 | 4.1 | 1.5 | 5.3 | 0.8 |

| High QC | 400 | 3.8 | -0.8 | 4.9 | -1.5 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 1.5 | 92.5 | 98.2 |

| Mid QC | 75 | 94.1 | 101.5 |

| High QC | 400 | 93.7 | 99.8 |

Visual Protocols

Caption: Overall experimental workflow from sample receipt to data reporting.

Caption: Step-by-step sample preparation protocol.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research setting. The method meets the general criteria for bioanalytical method validation and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]

- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. hhs.gov [hhs.gov]

Application Notes and Protocols: Synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Friedel-Crafts acylation of p-xylene, followed by intramolecular cyclization to yield 5-methyl-1-indanone. Subsequent oximation and catalytic hydrogenation afford the target amine, which is then converted to its hydrochloride salt.

Chemical Reaction Pathway

Caption: Overall synthetic scheme for this compound hydrochloride.

Experimental Protocols

The following protocols are a composite of procedures described in the literature for similar compounds and should be adapted and optimized as necessary.

Step 1: Synthesis of 5-Methyl-1-indanone

This step involves a Friedel-Crafts acylation of p-xylene with 3-chloropropionyl chloride to form an intermediate, which then undergoes an intramolecular cyclization to yield 5-methyl-1-indanone.

Materials:

-

p-Xylene

-

3-Chloropropionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Heptane or Hexane (for recrystallization)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0-5 °C, slowly add 3-chloropropionyl chloride (1.1 equivalents).

-

After stirring for 15 minutes, add p-xylene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-chloro-1-(p-tolyl)propan-1-one.

-

For the cyclization, add the crude intermediate to a mixture of a larger excess of aluminum chloride (e.g., 2.0-3.0 equivalents) and heat the mixture. A patent suggests heating at 170-180 °C.

-

After cooling, the reaction mixture is worked up similarly by pouring onto ice/HCl and extracting with an organic solvent.

-

The crude 5-methyl-1-indanone can be purified by recrystallization from heptane or hexane.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 5-Methyl-1-indanone | C₁₀H₁₀O | 146.19 | 69-73[1] | White to off-white solid[1] |

Step 2: Synthesis of 5-Methyl-1-indanone oxime

The ketone is converted to its corresponding oxime using hydroxylamine hydrochloride.

Materials:

-

5-Methyl-1-indanone

-

Hydroxylamine hydrochloride

-

Pyridine or Sodium Acetate/Ethanol

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-methyl-1-indanone (1.0 equivalent) in pyridine.

-

Add hydroxylamine hydrochloride (1.05-1.2 equivalents) and stir the mixture at 50 °C for approximately 20-30 minutes, monitoring the reaction by TLC.[2]

-

Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.[2]

-

To the residue, add ethyl acetate and 1 M aqueous HCl.[2]

-

Separate the layers and extract the aqueous phase with ethyl acetate.[2]

-

Combine the organic extracts and wash sequentially with 1 M aqueous HCl and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-methyl-1-indanone oxime as a solid.[2] The product can be a mixture of (E) and (Z) isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 5-Methyl-1-indanone oxime | C₁₀H₁₁NO | 161.20 | Pale yellow solid |

Step 3: Synthesis of this compound

The oxime is reduced to the corresponding primary amine via catalytic hydrogenation.

Materials:

-

5-Methyl-1-indanone oxime

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas

-

Celite (optional)

Procedure:

-

Dissolve 5-methyl-1-indanone oxime (1.0 equivalent) in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C (typically 5-10 mol %).

-

Pressurize the vessel with hydrogen gas (e.g., 3 atm) and stir the reaction mixture at room temperature.[3]

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| This compound | C₁₀H₁₃N | 147.22 | Oil or low-melting solid |

Step 4: Preparation of this compound hydrochloride

The free amine is converted to its hydrochloride salt for improved stability and handling.

Materials:

-

This compound

-

Hydrochloric acid solution in diethyl ether or isopropanol

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve the crude this compound in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring for a short period in the ice bath to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| This compound hydrochloride | C₁₀H₁₄ClN | 183.68 | 97% (commercially available)[4] |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in the synthesis. Note that yields are highly dependent on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (based on 1 mol p-xylene) | Physical State |

| p-Xylene | C₈H₁₀ | 106.17 | - | Liquid |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | - | Liquid |

| 5-Methyl-1-indanone | C₁₀H₁₀O | 146.19 | 146.19 g | Solid |

| 5-Methyl-1-indanone oxime | C₁₀H₁₁NO | 161.20 | 161.20 g | Solid |

| This compound | C₁₀H₁₃N | 147.22 | 147.22 g | Oil/Solid |

| This compound hydrochloride | C₁₀H₁₄ClN | 183.68 | 183.68 g | Solid |

Disclaimer: The provided protocols and data are intended for informational purposes for trained professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The procedures may require optimization to achieve desired yields and purity. It is recommended to consult original literature sources for further details.

References

Application Notes and Protocols for the Analytical Derivatization of 5-Methyl-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 5-Methyl-2,3-dihydro-1H-inden-1-amine for analytical purposes, primarily focusing on gas chromatography-mass spectrometry (GC-MS). Derivatization is a critical step for improving the chromatographic behavior and mass spectrometric detection of primary amines like this compound. This process enhances volatility, reduces peak tailing, and allows for the generation of characteristic mass fragments suitable for identification and quantification.

Introduction to Derivatization for Aminoindanes